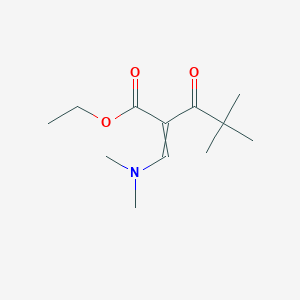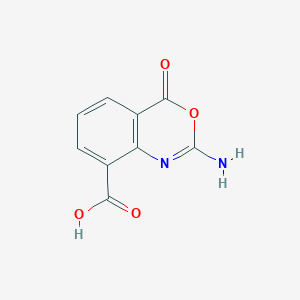
2-(Hydroxyimino)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(HYDROXYIMINO)-PROPANENITRILE is an organic compound that belongs to the class of oximes It is characterized by the presence of both a nitrile group and a hydroxyimino group within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(HYDROXYIMINO)-PROPANENITRILE involves the reaction of acetone oxime with cyanogen bromide. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency. The general reaction scheme is as follows:
CH3C(=NOH)CH3+BrCN→CH3C(=NOH)CN+HBr
Another method involves the use of nitromethane as a nitrogen donor in the presence of a copper(II) catalyst and dioxygen as an oxidant . This method is efficient and allows for the synthesis of various substituted oximes.
Industrial Production Methods
Industrial production of 2-(HYDROXYIMINO)-PROPANENITRILE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(HYDROXYIMINO)-PROPANENITRILE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(HYDROXYIMINO)-PROPANENITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(HYDROXYIMINO)-PROPANENITRILE involves its reactivity with various molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions, while the nitrile group can undergo nucleophilic attack. These interactions and reactions enable the compound to exert its effects in different chemical and biological contexts.
Comparación Con Compuestos Similares
Similar Compounds
2-(HYDROXYIMINO)-2-PHENYLACETONITRILE: Similar structure but with a phenyl group instead of a methyl group.
ETHYL CYANOHYDROXYIMINOACETATE: Contains an ester group in addition to the nitrile and hydroxyimino groups.
Uniqueness
2-(HYDROXYIMINO)-PROPANENITRILE is unique due to its simple structure and the presence of both nitrile and hydroxyimino groups, which confer distinct reactivity and versatility in chemical synthesis
Propiedades
Número CAS |
37101-10-3 |
|---|---|
Fórmula molecular |
C3H4N2O |
Peso molecular |
84.08 g/mol |
Nombre IUPAC |
2-hydroxyiminopropanenitrile |
InChI |
InChI=1S/C3H4N2O/c1-3(2-4)5-6/h6H,1H3 |
Clave InChI |
LVKGJWJXYHLYQP-UHFFFAOYSA-N |
SMILES canónico |
CC(=NO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13945477.png)

![6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine](/img/structure/B13945494.png)
![1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-](/img/structure/B13945495.png)





![1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)




